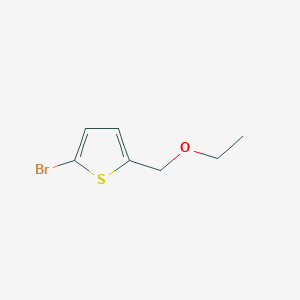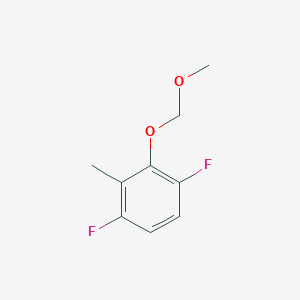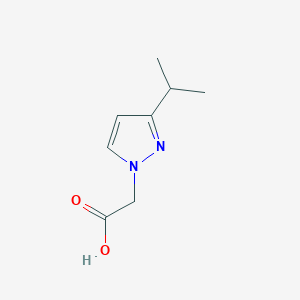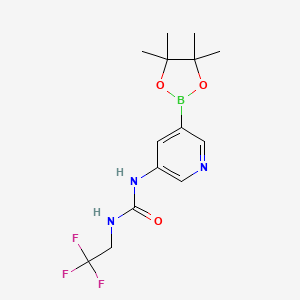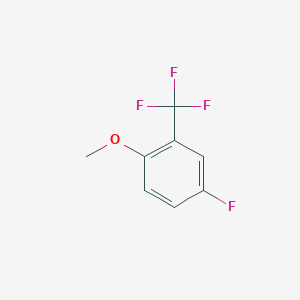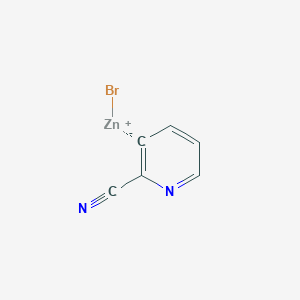
(2-Cyanopyridin-3-yl)zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanopyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₆H₃BrN₂Zn. It is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
(2-Cyanopyridin-3-yl)zinc bromide can be synthesized through the reaction of 2-cyanopyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
(2-Cyanopyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products can be further functionalized to create a wide range of chemical entities .
科学研究应用
Chemistry
In chemistry, (2-Cyanopyridin-3-yl)zinc bromide is used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis .
Biology and Medicine
They can be used to synthesize biologically active molecules and pharmaceutical intermediates .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in cross-coupling reactions makes it a key reagent in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals .
作用机制
The mechanism of action of (2-Cyanopyridin-3-yl)zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions .
相似化合物的比较
Similar Compounds
Zinc Bromide (ZnBr₂): Shares similar properties with (2-Cyanopyridin-3-yl)zinc bromide but lacks the organic moiety.
(2-Cyanopyridin-3-yl)zinc Chloride: Similar structure but with chloride instead of bromide.
(2-Cyanopyridin-3-yl)zinc Iodide: Similar structure but with iodide instead of bromide.
Uniqueness
This compound is unique due to its specific reactivity and stability in cross-coupling reactions. The presence of the cyanopyridinyl group enhances its utility in the synthesis of heterocyclic compounds and other complex organic molecules .
属性
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKLSJZZTCIIJH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
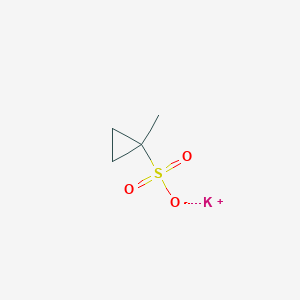
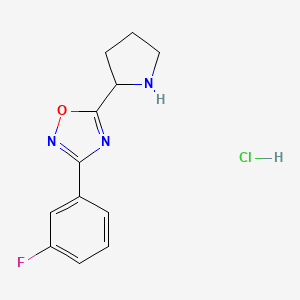
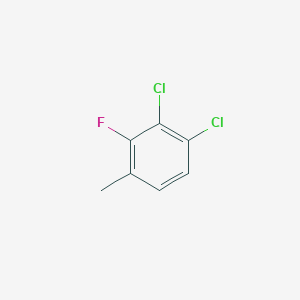
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)
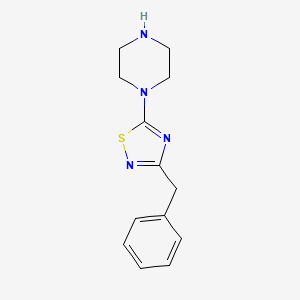
![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)

![Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B6322739.png)

